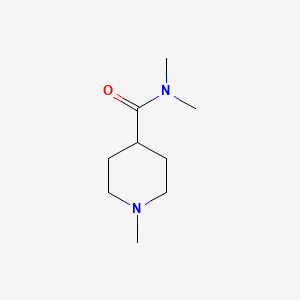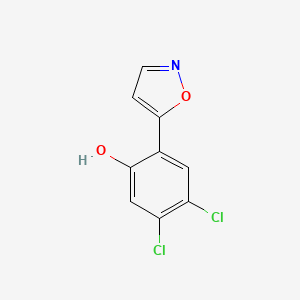
5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole is a chemical compound with the molecular formula C9H5Cl2NO2. It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound is characterized by the presence of a dichlorinated hydroxyphenyl group attached to an isoxazole ring, making it a unique and valuable molecule in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of tert-butyl nitrite or isoamyl nitrite as reagents, which enable an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . Another method involves the use of copper (I) acetylides to azides and nitrile oxides, providing ready access to 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods ensure the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The dichlorinated hydroxyphenyl group can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, copper (I) acetylides, and various oxidizing and reducing agents . Reaction conditions typically involve conventional heating, reflux, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further modified to enhance their biological and chemical properties .
Applications De Recherche Scientifique
5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-(5-isoxazolyl)phenol: Another dichlorinated isoxazole derivative with similar biological activities.
5-(3,5-Dichloro-2-hydroxyphenyl)isoxazole: A closely related compound with slight structural differences.
Uniqueness
5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole is unique due to its specific substitution pattern on the hydroxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
288401-46-7 |
|---|---|
Formule moléculaire |
C9H5Cl2NO2 |
Poids moléculaire |
230.04 g/mol |
Nom IUPAC |
4,5-dichloro-2-(1,2-oxazol-5-yl)phenol |
InChI |
InChI=1S/C9H5Cl2NO2/c10-6-3-5(8(13)4-7(6)11)9-1-2-12-14-9/h1-4,13H |
Clé InChI |
JOVQJIQJDUPCPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1)C2=CC(=C(C=C2O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


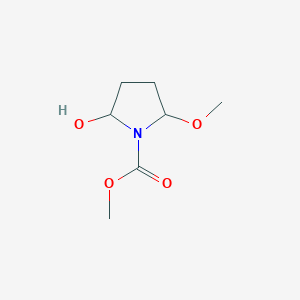
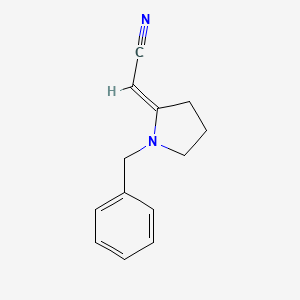
![(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
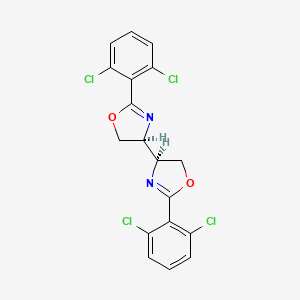
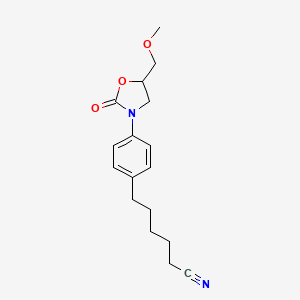
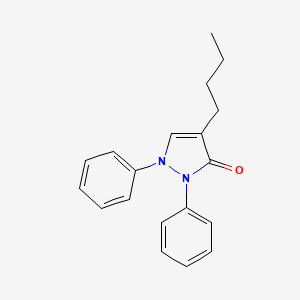
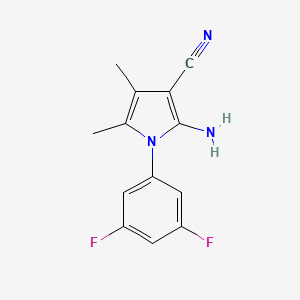
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
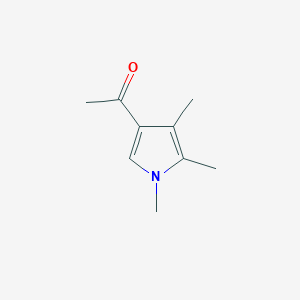
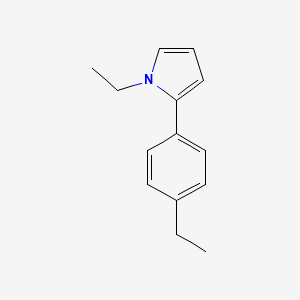
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
